molecular formula C10H14N2 B582116 (S)-(-)-Nicotine-d4 CAS No. 284685-07-0

(S)-(-)-Nicotine-d4

Katalognummer: B582116
CAS-Nummer: 284685-07-0
Molekulargewicht: 166.26
InChI-Schlüssel: SNICXCGAKADSCV-VJPMMSBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(-)-Nicotine-d4 is a deuterated form of (S)-(-)-Nicotine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of nicotine. The compound retains the same chemical structure as nicotine but with enhanced stability and distinct mass spectrometric properties due to the presence of deuterium.

Wissenschaftliche Forschungsanwendungen

  • Effects of Nicotine and Tobacco Use : Research presented at the Society for Research on Nicotine and Tobacco (SRNT) meetings highlights nicotine as both a public health concern and a tool in physiological and pharmacological research. This includes studies on genetic determinants of nicotine use, individual differences in nicotine effects, and therapeutic uses of nicotine for conditions like schizophrenia, Alzheimer's disease, Parkinson's disease, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996); (Heishman et al., 1997).

  • Neurobiology of Nicotine Addiction : Laviolette and Kooy (2004) discuss how nicotine affects several brain regions and neurochemical pathways, providing an integrated picture of the brain's processing of nicotine's motivational effects (Laviolette & Kooy, 2004).

  • Metabolism and Disposition of Nicotine : A study by Hukkanen, Jacob, and Benowitz (2005) focuses on the metabolism and disposition kinetics of nicotine, relevant to its role as an addictive chemical in tobacco and a potential medication for several diseases (Hukkanen, Jacob, & Benowitz, 2005).

  • Nicotine Self-Administration and Hippocampal Plasticity : Abrous et al. (2002) examine how nicotine self-administration affects plasticity-related processes in the hippocampus, a region undergoing profound plastic rearrangements related to memory and learning (Abrous et al., 2002).

  • Pharmacology and Toxicity of Nicotine : Schievelbein (1982) reviews the pharmacological and toxic aspects of nicotine, including its distribution and metabolism, which is crucial for understanding its widespread use and impact on human health (Schievelbein, 1982).

  • Regulation of Nicotine Aversion : Frahm et al. (2011) discuss the role of specific nicotinic receptor subunits in the medial habenula in regulating aversion to nicotine, providing insights into mechanisms contributing to nicotine consumption (Frahm et al., 2011).

  • Nicotine Dependence and Lung Cancer : Kuryatov, Berrettini, and Lindstrom (2011) explore the effects of a variation in the α5 subunit of nicotinic acetylcholine receptors on nicotine dependence and lung cancer, highlighting the role of specific receptor subtypes (Kuryatov, Berrettini, & Lindstrom, 2011).

  • Nicotine Reward and Anxiety Relief : McGranahan et al. (2011) focus on the role of α4β2 nicotinic acetylcholine receptors in mediating nicotine's effects on reward and anxiety relief, emphasizing their role in nicotine dependence (McGranahan et al., 2011).

Wirkmechanismus

Target of Action

The primary target of (S)-(-)-Nicotine-d4 is the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor found in the membranes of certain neurons and muscle cells, where it plays a key role in transmitting signals within the nervous system.

Mode of Action

This compound acts as an agonist at nAChRs . This means it binds to these receptors and activates them. In the case of nAChRs, activation opens an ion channel, allowing ions to flow across the cell membrane. This can trigger a series of events leading to various physiological responses, such as muscle contraction or the release of neurotransmitters.

Biochemical Pathways

The activation of nAChRs by This compound can affect several biochemical pathways. For example, in neurons, it can lead to the release of neurotransmitters like dopamine, which plays a key role in reward and pleasure centers in the brain. This is part of the reason why nicotine can have addictive properties .

Pharmacokinetics

The pharmacokinetics of This compound involves its absorption, distribution, metabolism, and excretion (ADME) . After administration, This compound is rapidly absorbed and distributed throughout the body. It is metabolized in the liver, and its metabolites are excreted in the urine. The bioavailability of This compound can be influenced by factors such as the route of administration and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of This compound’s action are primarily due to its activation of nAChRs. This can lead to a variety of responses depending on the specific type of cell and the location of the receptors. In the nervous system, for example, it can lead to increased release of neurotransmitters, altered neuron firing, and changes in the user’s mood and cognition .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, pH levels can impact its ionization state and therefore its ability to cross biological membranes. Additionally, factors such as temperature and the presence of other substances can affect its stability and degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Nicotine-d4 typically involves the deuteration of (S)-(-)-Nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment are critical parameters, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-(-)-Nicotine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: The compound can be oxidized to form nicotine N-oxide.

  • **Reduction

Eigenschaften

IUPAC Name

2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i2D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-VJPMMSBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746757
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284685-07-0
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284685-07-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.